molecular formula C17H18N2O3 B2875457 N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide CAS No. 404350-52-3

N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2875457
CAS No.: 404350-52-3
M. Wt: 298.342
InChI Key: RSDXWSJUNCBVJT-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of two aromatic rings, one with a methoxy group and the other with a methyl group, connected through an oxalamide linkage

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with o-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxalamide products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to introduce halogen or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Oxalamide derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxalamide products with hydrogenated aromatic rings.

    Substitution: Halogenated or nitrated oxalamide derivatives.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxybenzyl)-N2-(o-tolyl)urea: Similar structure but with a urea linkage instead of an oxalamide linkage.

    N1-(2-methoxybenzyl)-N2-(o-tolyl)carbamate: Contains a carbamate linkage instead of an oxalamide linkage.

Uniqueness

N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to its urea and carbamate analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-3-5-9-14(12)19-17(21)16(20)18-11-13-8-4-6-10-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDXWSJUNCBVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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